cis-8,11,14-Eicosatrienoic acid methyl ester
Overview
Description
Dihomo-.gamma.-Linolenic Acid Methyl Ester is a methyl ester derivative of dihomo-.gamma.-linolenic acid, a 20-carbon chain omega-6 polyunsaturated fatty acid. It is primarily known for its role as a precursor in the biosynthesis of anti-inflammatory eicosanoids, such as prostaglandin E1. This compound is of significant interest due to its potential therapeutic applications in treating inflammatory disorders and its role in lipid metabolism .
Mechanism of Action
Target of Action
It is known that eicosanoids, a diverse family of signaling molecules, are produced by oxygenation of polyunsaturated eicosatetraenoic acids .
Mode of Action
It is known that eicosanoids, which are produced by oxygenation of polyunsaturated eicosatetraenoic acids, play a significant role in inducing an inflammatory immune response .
Biochemical Pathways
It is known that eicosanoids, which are produced by oxygenation of polyunsaturated eicosatetraenoic acids, are involved in various biochemical pathways, particularly those related to immune response .
Action Environment
MDGLA is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product . It is also known that the compound is relatively stable under normal conditions, but it may decompose under high temperature or in the presence of strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of cis-8,11,14-Eicosatrienoic acid methyl ester are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product
Metabolic Pathways
It is known that this compound is an n-9 polyunsaturated fatty acid (PUFA) and is derived from oleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihomo-.gamma.-Linolenic Acid Methyl Ester can be synthesized through the esterification of dihomo-.gamma.-linolenic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .
Industrial Production Methods: Industrial production of Dihomo-.gamma.-Linolenic Acid Methyl Ester often involves the extraction of dihomo-.gamma.-linolenic acid from natural sources, such as borage oil or evening primrose oil, followed by chemical esterification. The process may include steps like purification, concentration, and quality control to ensure the final product meets industry standards .
Types of Reactions:
Oxidation: Dihomo-.gamma.-Linolenic Acid Methyl Ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative degradation products.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dihomo-.gamma.-Linolenic Acid Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and eicosanoids.
Biology: Studied for its role in lipid metabolism and cell signaling pathways.
Medicine: Investigated for its anti-inflammatory and anti-proliferative properties, making it a potential therapeutic agent for inflammatory disorders and certain cancers.
Industry: Utilized in the formulation of dietary supplements and nutraceuticals due to its health benefits
Comparison with Similar Compounds
Arachidonic Acid Methyl Ester: Another omega-6 polyunsaturated fatty acid methyl ester, but it leads to the production of pro-inflammatory eicosanoids.
Gamma-Linolenic Acid Methyl Ester: A precursor to dihomo-.gamma.-linolenic acid, but with a shorter carbon chain.
Uniqueness: Dihomo-.gamma.-Linolenic Acid Methyl Ester is unique due to its anti-inflammatory properties and its role in producing anti-inflammatory eicosanoids, unlike arachidonic acid methyl ester, which produces pro-inflammatory compounds. Its therapeutic potential in treating inflammatory disorders and its role in lipid metabolism further distinguish it from similar compounds .
Properties
IUPAC Name |
methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATYOWJCAQINT-JPFHKJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334008 | |
Record name | Methyl dihomo-gamma-linolenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21061-10-9 | |
Record name | Methyl dihomo-gamma-linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl dihomo-gamma-linolenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DIHOMO-.GAMMA.-LINOLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying cis-8,11,14-Eicosatrienoic acid methyl ester in biofuel research?
A: The presence of this compound (C20:3n3) was observed in a study exploring the direct conversion of sugarcane bagasse into oil using microbial cultures []. This compound was specifically detected in a system where bagasse was inoculated with Trichoderma reesei and Rhodosporidium toruloides and subsequently subjected to direct methanolysis []. While the detection was considered tentative due to sample dilution, its presence suggests the potential for R. toruloides to produce this specific FAME. This is significant as it provides insight into the FAME profile generated through this specific bioconversion process, contributing to a deeper understanding of the potential of different microbial systems for biofuel production.
Q2: What challenges were encountered in analyzing the FAME profile, and how might they be addressed in future research?
A: The research highlighted the challenge of sample dilution in accurately analyzing the FAME profile []. The low concentration of FAMEs made it difficult to confidently identify and quantify individual components. To overcome this limitation, future research could explore methods for concentrating the extracted FAMEs, such as solid-phase extraction or liquid-liquid extraction techniques. Additionally, employing more sensitive analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) could provide more accurate identification and quantification, even at low concentrations. This would allow for a more comprehensive understanding of the FAME composition and contribute to optimizing the biofuel production process.
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